
4-(2-Aminoethyl)phenol;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)phenol;hydrate, also known as p-tyramine, is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol and contains an aminoethyl group attached to the para position of the phenol ring. This compound is commonly found in various plants and animals and plays a role in biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through several methods. One common method involves the reduction of 4-(2-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 25-30°C and a pressure of 1-2 atm.
Another method involves the reaction of 4-hydroxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid to form 4-(2-nitroethyl)phenol, which is then reduced to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is produced through the catalytic hydrogenation of 4-(2-nitroethyl)phenol. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-iminoethyl)phenol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 4-(2-nitroethyl)phenol to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 4-(2-iminoethyl)phenol.
Reduction: 4-(2-Aminoethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its role as a biogenic amine and its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and its role in certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a biogenic amine, it can bind to and activate specific receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence various physiological processes, including mood regulation, cardiovascular function, and gastrointestinal activity.
Comparación Con Compuestos Similares
4-(2-Aminoethyl)phenol is similar to other phenethylamine derivatives, such as:
Phenethylamine: Lacks the hydroxyl group on the phenol ring.
Dopamine: Contains an additional hydroxyl group on the phenol ring.
Norepinephrine: Contains an additional hydroxyl group and a hydroxyl group on the ethylamine side chain.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific structure, which allows it to interact with certain receptors and enzymes in a distinct manner compared to other similar compounds. This uniqueness contributes to its specific biological and chemical properties.
Propiedades
Número CAS |
62722-95-6 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |
Clave InChI |
IMRRSPNUCYYRGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
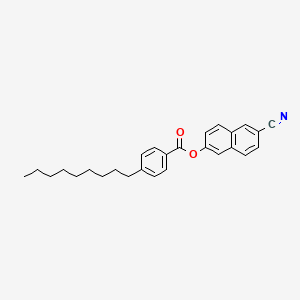

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
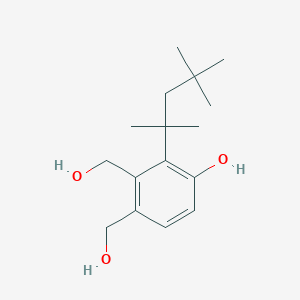
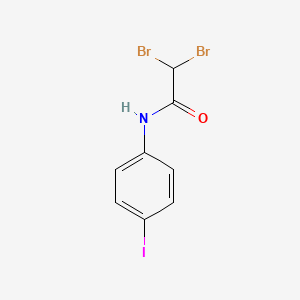
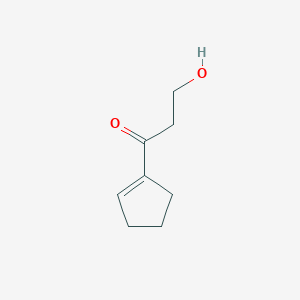
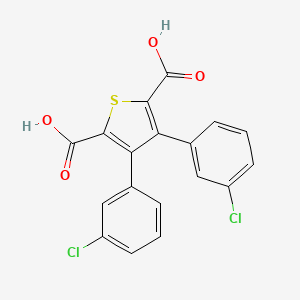
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
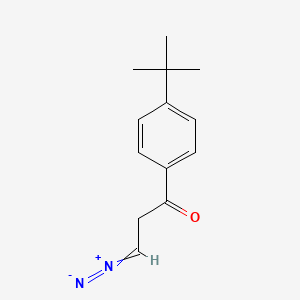
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
